Structural Differentiation: N-(4-Methoxyphenyl) vs. N-Benzyl Amide Terminus Drives a ≥8-Fold Antiproliferative Potency Gap
The direct N-benzyl analog of the target compound (CAS 953966-05-7), which retains the identical 3-chlorobenzylthio-thiazole core but replaces the N-(4-methoxyphenyl) terminus with an unsubstituted N-benzyl group, exhibits an antiproliferative IC₅₀ of approximately 15 μM against the MCF-7 breast adenocarcinoma cell line . A further structurally related analog bearing an N-(4-acetamidophenyl) terminus achieves an IC₅₀ of 1.75 μM against MCF-7—an 8.6-fold improvement—demonstrating that the para-substituted phenyl amide terminus is a critical potency determinant in this scaffold . Although the target compound 953966-41-1 itself lacks a published MCF-7 IC₅₀, its N-(4-methoxyphenyl) substitution sits between these two structural extremes in terms of hydrogen-bonding capacity and electron-donating character (Hammett σₚ for –OCH₃ = –0.27), providing a rational basis for anticipating intermediate or distinct potency relative to the unsubstituted benzyl and acetamidophenyl comparators.
| Evidence Dimension | Antiproliferative potency (MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | No published IC₅₀; N-(4-methoxyphenyl) substitution pattern |
| Comparator Or Baseline | Analog 1 (CAS 953966-05-7, N-benzyl): IC₅₀ ~15 μM (MCF-7). Analog 2 (N-(4-acetamidophenyl)): IC₅₀ 1.75 μM (MCF-7) |
| Quantified Difference | ≥8.6-fold potency difference between N-benzyl and N-(4-acetamidophenyl) analogs; target occupies intermediate substitution space |
| Conditions | In vitro MCF-7 human breast adenocarcinoma cell proliferation assay (exact protocol parameters not disclosed in vendor datasheets) |
Why This Matters
The N-(4-methoxyphenyl) terminus creates a distinct electronic and steric environment versus the N-benzyl comparator, making 953966-41-1 a non-substitutable SAR probe for interrogating the role of para-substituted anilide moieties in thiazole acetamide pharmacology.
